3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a pyridine ring, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves the condensation reaction of 3-bromobenzoyl chloride with 2-aminopyridine. The reaction is carried out under standard condensation conditions, often using a solvent such as toluene or ethyl acetate. The reaction mixture is then subjected to column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cyclization Reactions: The presence of the benzoxazole ring allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidative cleavage, and various bases and acids for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzamides, while oxidative cleavage can lead to the formation of amides and other functionalized derivatives .
Scientific Research Applications
3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
- 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H12BrN3O2 |
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Molecular Weight |
394.2 g/mol |
IUPAC Name |
3-bromo-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12BrN3O2/c20-14-5-1-3-12(9-14)18(24)22-15-6-7-17-16(10-15)23-19(25-17)13-4-2-8-21-11-13/h1-11H,(H,22,24) |
InChI Key |
YVMDYJYUNLGDAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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